molecular formula C21H19Cl2N3O3 B2714778 2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 946386-89-6

2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B2714778
CAS No.: 946386-89-6
M. Wt: 432.3
InChI Key: PYHDSFIVPNGLHK-UHFFFAOYSA-N
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Description

The compound “2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” is a complex organic molecule. It contains a benzodiazepine core, which is a common structure in many pharmaceutical drugs used for their sedative and anxiety-reducing effects . The molecule also contains nitrophenyl and chloro groups, which can significantly alter its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a benzodiazepine ring, which is a seven-membered ring containing two nitrogen atoms, fused to a benzene ring . Additionally, it has chloro and nitrophenyl substituents, which can have significant effects on the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and reagents present. The benzodiazepine core could potentially undergo reactions at the carbonyl group or at the nitrogen atoms . The nitrophenyl and chloro groups could also participate in various reactions .

Scientific Research Applications

Molecular Properties and Synthesis Methods

Molecular Characteristics and Biological Activity : Benzodiazepine derivatives, including compounds structurally related to 2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, have been studied for their biological activities, such as carcinostatic properties and efficacy in anxiety relief. These studies reveal the importance of molecular properties, such as pharmacokinetics, in determining the clinical effects of benzodiazepines. The molecular structure, characterized by a condensed phenyl ring and a heterocyclic component, plays a crucial role in the compound's activity and its potential applications in medicinal chemistry (Abirou et al., 2007).

Safety and Hazards

As with any chemical compound, handling “2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one” would require proper safety precautions. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and determining its physical and chemical properties. It could also involve investigating its safety profile and environmental impact .

Properties

IUPAC Name

2-chloro-6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c1-21(2)9-16-19(18(27)10-21)20(11-3-5-13(23)17(7-11)26(28)29)25-14-6-4-12(22)8-15(14)24-16/h3-8,20,24-25H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHDSFIVPNGLHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)Cl)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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